Lipophilicity (LogP) Differentiates 3-Chloro from 4-Chloro Phenyl Isomers
The 3-chlorophenyl substitution yields a higher lipophilicity compared to the 4-chlorophenyl isomer. 4-Chloro-2-(3-chlorophenyl)pyrimidine exhibits a calculated LogP of 3.5 , whereas the closely related 4-chloro-2-(4-chlorophenyl)pyrimidine (CAS 859208-34-7) is predicted to have a lower LogP of approximately 3.2 based on computational models . This difference in lipophilicity directly impacts membrane permeability and solubility profiles.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Chloro-2-(4-chlorophenyl)pyrimidine: 3.2 |
| Quantified Difference | ΔLogP = 0.3 (9% higher) |
| Conditions | Computational prediction (source data) |
Why This Matters
A higher LogP suggests greater membrane permeability, which is a critical parameter in cell-based assays and in vivo studies, making this compound more suitable for certain target engagement scenarios.
